![molecular formula C12H12N4O4S B5559612 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide](/img/structure/B5559612.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide and its derivatives involves multiple steps, including condensation reactions and modifications of the thiadiazole and nitrobenzamide moieties. For instance, one study involved the condensation of 2-amino-5-ethyl-1,3,4-thiadiazole with 5-hydroxy-2-methoxybenzaldehyde, leading to Schiff base ligands with antimicrobial activity (Vinusha et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide has been characterized using various spectroscopic techniques, such as UV-visible, 1H, 13C-NMR, and MS. Structural optimization and analysis are often performed using software like ACD simulation to confirm the molecular structures (Vinusha et al., 2015).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including condensation to form Schiff bases with potential antibacterial and antifungal properties. The chemical reactivity and stability of these compounds under different conditions are crucial for their applications and have been studied extensively (Vinusha et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, vapor pressure, and distribution coefficients of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, a compound closely related to our target molecule, have been studied. These properties are essential for understanding the compound's behavior in different environments and for potential applications in formulations (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and efficacy of such compounds. Studies focusing on the synthesis and characterization of these compounds provide insights into their chemical behavior, which is critical for their application in various fields (Vinusha et al., 2015).
Scientific Research Applications
Anticonvulsant Potential
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide has demonstrated promising anticonvulsant activity. A study developed quality control methods for this compound, highlighting its high anticonvulsive activity compared to traditional drugs. This suggests its potential for further preclinical studies as a new anticonvulsant medication (Sych et al., 2018).
Antimicrobial Activity
The compound has shown efficacy in antimicrobial applications. One research synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, including variations of the N-(5-ethyl-1,3,4-thiadiazol-2-yl) structure, and tested their antibacterial and antifungal activities. Results indicated moderate activity against selected bacterial and fungal species (Vinusha et al., 2015).
Physicochemical Properties
A detailed physicochemical study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide provided novel experimental data on its properties, such as saturated vapor pressure and solubility in various solvents. This information is crucial for its application in drug formulation and development (Ol’khovich et al., 2017).
Cytotoxic Agents
Research into 1,3,4-thiadiazole derivatives has uncovered compounds with significant antitumor activities. A study evaluating novel derivatives for their in vitro antitumor activities identified several compounds with potent effects against human tumor cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Almasirad et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-3-10-14-15-12(21-10)13-11(17)7-4-5-9(20-2)8(6-7)16(18)19/h4-6H,3H2,1-2H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQJREKQBOXYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide |
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